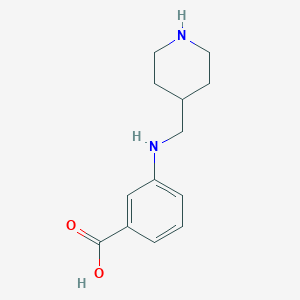
3-((Piperidin-4-ylmethyl)amino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((Piperidin-4-ylmethyl)amino)benzoic acid is a chemical compound with the molecular formula C13H18N2O2 It is characterized by the presence of a piperidine ring attached to a benzoic acid moiety through a methylamino linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Piperidin-4-ylmethyl)amino)benzoic acid typically involves the reaction of 4-piperidinemethanamine with 3-nitrobenzoic acid, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere. The reaction proceeds as follows:
Nitration: 3-nitrobenzoic acid is prepared by nitration of benzoic acid.
Amination: 4-piperidinemethanamine is reacted with 3-nitrobenzoic acid to form the nitro intermediate.
Reduction: The nitro intermediate is reduced to the amino compound using Pd/C and hydrogen.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-((Piperidin-4-ylmethyl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can further modify the amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
Oxidation: Produces oxides and hydroxylated derivatives.
Reduction: Yields reduced amines and alcohols.
Substitution: Forms substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
3-((Piperidin-4-ylmethyl)amino)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific receptors and enzymes.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-((Piperidin-4-ylmethyl)amino)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring and benzoic acid moiety contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((Piperidin-4-yl)methylamino)benzoic acid
- 3-((Piperidin-4-yl)methylamino)benzoic acid
- 4-((Piperidin-4-yl)methylamino)benzoic acid
Uniqueness
3-((Piperidin-4-ylmethyl)amino)benzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a piperidine ring and benzoic acid moiety allows for versatile chemical modifications and potential therapeutic applications.
Eigenschaften
Molekularformel |
C13H18N2O2 |
|---|---|
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
3-(piperidin-4-ylmethylamino)benzoic acid |
InChI |
InChI=1S/C13H18N2O2/c16-13(17)11-2-1-3-12(8-11)15-9-10-4-6-14-7-5-10/h1-3,8,10,14-15H,4-7,9H2,(H,16,17) |
InChI-Schlüssel |
HZBKDHTVTZCMSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1CNC2=CC=CC(=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


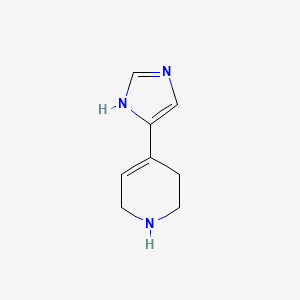
methanol](/img/structure/B13203319.png)
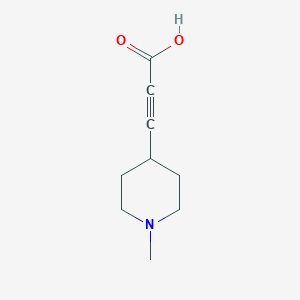
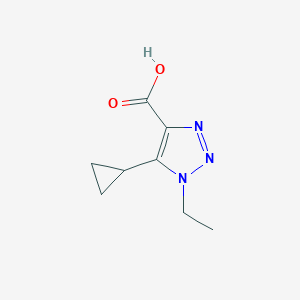

![2-Methyl-6-oxaspiro[4.6]undec-8-ene](/img/structure/B13203338.png)
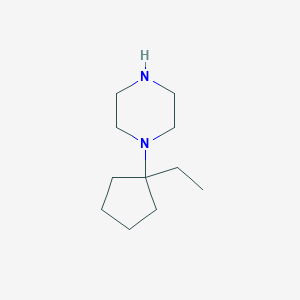
![8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13203345.png)
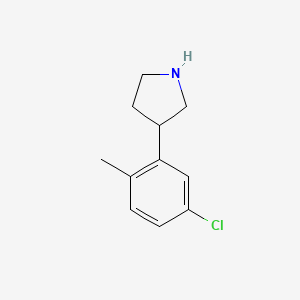
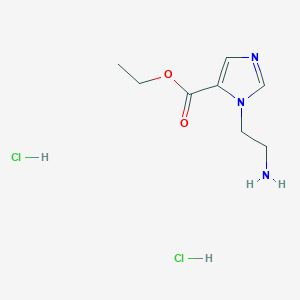
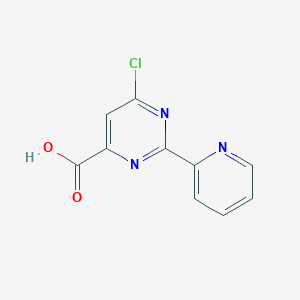

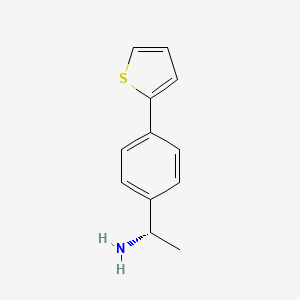
![5-Hydroxybicyclo[2.2.1]heptan-2-one](/img/structure/B13203387.png)
